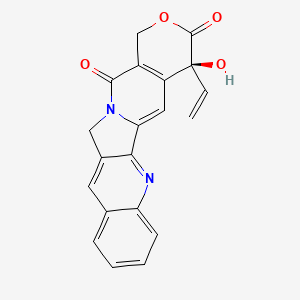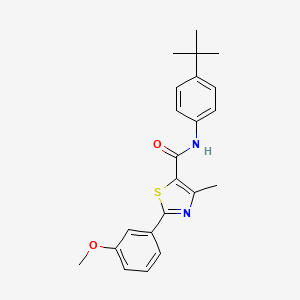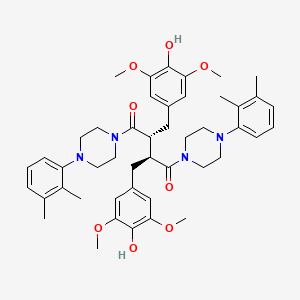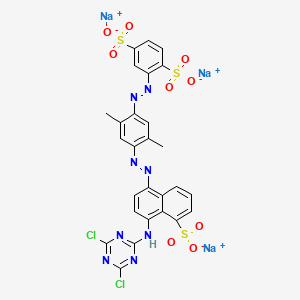
(20S)-18,19-Dehydrocamptothecin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(20S)-18,19-Dehydrocamptothecin is a derivative of camptothecin, a well-known alkaloid extracted from the bark of the Camptotheca acuminata tree. This compound has garnered significant attention due to its potent antitumor properties, making it a valuable subject of study in medicinal chemistry and pharmacology.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (20S)-18,19-Dehydrocamptothecin typically involves multiple steps, starting from camptothecin. The process includes selective dehydrogenation at the 18,19 positions. Common reagents used in this synthesis include oxidizing agents such as selenium dioxide or palladium catalysts under controlled conditions to achieve the desired dehydrogenation.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and high-performance liquid chromatography (HPLC) for purification.
化学反应分析
Types of Reactions: (20S)-18,19-Dehydrocamptothecin undergoes various chemical reactions, including:
Oxidation: Further oxidation can occur at different positions on the molecule, potentially altering its biological activity.
Reduction: Reduction reactions can reverse the dehydrogenation, converting it back to camptothecin or other derivatives.
Substitution: Substitution reactions, particularly at the hydroxyl groups, can lead to the formation of various analogs with different pharmacological properties.
Common Reagents and Conditions:
Oxidizing Agents: Selenium dioxide, palladium catalysts.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions include various camptothecin derivatives, each with unique biological activities and potential therapeutic applications.
科学研究应用
(20S)-18,19-Dehydrocamptothecin has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the effects of dehydrogenation on alkaloid structures.
Biology: Investigated for its interactions with DNA and topoisomerase enzymes.
Medicine: Explored for its antitumor properties, particularly in the treatment of cancers such as colon, lung, and ovarian cancers.
Industry: Potential use in the development of new chemotherapeutic agents and drug delivery systems.
作用机制
The primary mechanism of action of (20S)-18,19-Dehydrocamptothecin involves the inhibition of topoisomerase I, an enzyme crucial for DNA replication and transcription. By stabilizing the topoisomerase I-DNA complex, the compound prevents the re-ligation of DNA strands, leading to DNA damage and cell death. This mechanism is particularly effective against rapidly dividing cancer cells.
相似化合物的比较
Camptothecin: The parent compound, known for its potent antitumor activity.
Topotecan: A water-soluble derivative used in cancer therapy.
Irinotecan: Another derivative used in the treatment of colorectal cancer.
Uniqueness: (20S)-18,19-Dehydrocamptothecin is unique due to its specific dehydrogenation at the 18,19 positions, which enhances its stability and potency compared to other camptothecin derivatives. This structural modification also influences its interaction with biological targets, making it a valuable compound for further research and development.
属性
分子式 |
C20H14N2O4 |
|---|---|
分子量 |
346.3 g/mol |
IUPAC 名称 |
(19S)-19-ethenyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione |
InChI |
InChI=1S/C20H14N2O4/c1-2-20(25)14-8-16-17-12(7-11-5-3-4-6-15(11)21-17)9-22(16)18(23)13(14)10-26-19(20)24/h2-8,25H,1,9-10H2/t20-/m0/s1 |
InChI 键 |
BSKJBXMBXQAZIZ-FQEVSTJZSA-N |
手性 SMILES |
C=C[C@@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)O |
规范 SMILES |
C=CC1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N,N-diethylethanamine;[9-[6-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-6-oxohexyl]-8,8-dimethyl-2-oxo-4-(trifluoromethyl)pyrano[3,2-g]quinolin-6-yl]methanesulfonic acid](/img/structure/B15138073.png)

![(1S,14S)-9,20,21,25-tetramethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18(33),19,21,24,26,31-dodecaen-19-ol](/img/structure/B15138080.png)
![1-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)-3-[[(6S)-6-methoxy-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl]sulfonyl]urea](/img/structure/B15138084.png)


![(2R,3R,4R)-4-[2-(cyclopropylmethylamino)ethyl]-2-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-carbazol-3-amine](/img/structure/B15138103.png)

![[4-[3-[5-[(2S)-1-methylpyrrolidin-2-yl]pyridin-3-yl]propyl]cyclohexyl]methanamine](/img/structure/B15138116.png)




